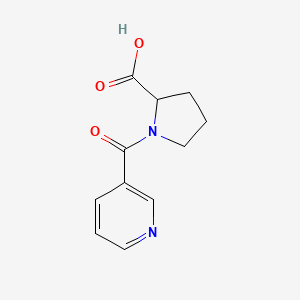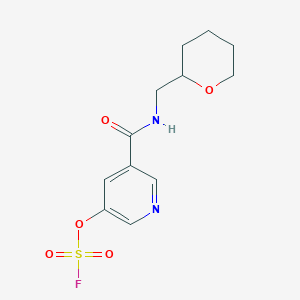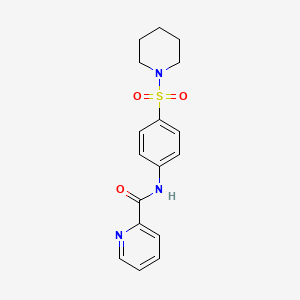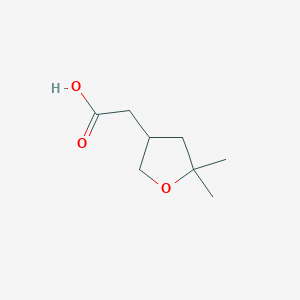![molecular formula C7H11N5O B2896605 N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide CAS No. 2305474-28-4](/img/structure/B2896605.png)
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
科学研究应用
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been investigated as a potential treatment for drug addiction, anxiety, depression, and schizophrenia.
作用机制
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is predominantly expressed in the central nervous system and is involved in several physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide binds to the mGluR5 receptor and prevents its activation by glutamate, which is a major excitatory neurotransmitter in the brain. This results in the inhibition of downstream signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to reduce neuronal damage and inflammation in the brain, improve cognitive function, and reduce drug-seeking behavior in addiction models. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in several physiological processes.
实验室实验的优点和局限性
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of neuronal activity. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been extensively characterized in animal models, which provides a wealth of information for researchers. However, there are also limitations to the use of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide in lab experiments, including its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
For the study of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide include the development of more selective antagonists, further investigation into its therapeutic applications, and the development of novel drug delivery systems.
合成方法
The synthesis of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide involves the reaction of 1-methyl-5-(prop-2-yn-1-yl)-1H-tetrazole with ethyl bromoacetate in the presence of a palladium catalyst. This reaction results in the formation of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide. The synthesis process is relatively straightforward and has been optimized to produce high yields of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide.
属性
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-6(13)8-5(2)7-9-10-11-12(7)3/h4-5H,1H2,2-3H3,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJQMLGLWRLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)

![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2896537.png)
![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)

![2-[Cyclobutyl(methyl)amino]acetic acid](/img/structure/B2896544.png)
![3-(3-fluorophenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896545.png)